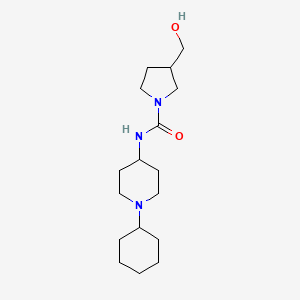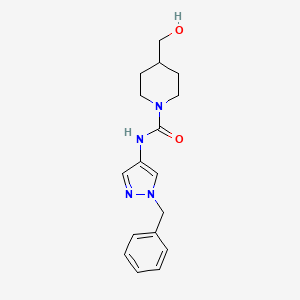
N-(1-cyclohexylpiperidin-4-yl)-3-(hydroxymethyl)pyrrolidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyclohexylpiperidin-4-yl)-3-(hydroxymethyl)pyrrolidine-1-carboxamide, also known as CPP or CPP-115, is a synthetic compound that belongs to the class of piperidine derivatives. CPP-115 has been extensively studied for its potential therapeutic applications in various neurological disorders, such as epilepsy, addiction, and anxiety.
Wissenschaftliche Forschungsanwendungen
N-(1-cyclohexylpiperidin-4-yl)-3-(hydroxymethyl)pyrrolidine-1-carboxamide-115 has been studied extensively for its potential therapeutic applications in various neurological disorders. It has been shown to be effective in reducing seizures in animal models of epilepsy and has been proposed as a potential treatment for drug addiction. N-(1-cyclohexylpiperidin-4-yl)-3-(hydroxymethyl)pyrrolidine-1-carboxamide-115 has also been studied for its anxiolytic effects and has been shown to reduce anxiety-like behavior in animal models.
Wirkmechanismus
N-(1-cyclohexylpiperidin-4-yl)-3-(hydroxymethyl)pyrrolidine-1-carboxamide-115 is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT), which is responsible for the breakdown of GABA in the brain. By inhibiting GABA-AT, N-(1-cyclohexylpiperidin-4-yl)-3-(hydroxymethyl)pyrrolidine-1-carboxamide-115 increases the levels of GABA in the brain, which in turn enhances GABAergic neurotransmission and reduces neuronal excitability.
Biochemical and Physiological Effects:
N-(1-cyclohexylpiperidin-4-yl)-3-(hydroxymethyl)pyrrolidine-1-carboxamide-115 has been shown to increase the levels of GABA in the brain, which has a number of biochemical and physiological effects. GABA is the primary inhibitory neurotransmitter in the brain, and increased levels of GABA can lead to reduced neuronal excitability, decreased anxiety, and reduced seizure activity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(1-cyclohexylpiperidin-4-yl)-3-(hydroxymethyl)pyrrolidine-1-carboxamide-115 is its potency and selectivity for GABA-AT inhibition, which makes it a valuable tool for studying the role of GABA in various neurological disorders. However, N-(1-cyclohexylpiperidin-4-yl)-3-(hydroxymethyl)pyrrolidine-1-carboxamide-115 has limited solubility in water, which can make it difficult to work with in certain experiments. Additionally, the high cost of N-(1-cyclohexylpiperidin-4-yl)-3-(hydroxymethyl)pyrrolidine-1-carboxamide-115 can be a limiting factor for some researchers.
Zukünftige Richtungen
There are several future directions for research on N-(1-cyclohexylpiperidin-4-yl)-3-(hydroxymethyl)pyrrolidine-1-carboxamide-115. One area of interest is the potential therapeutic applications of N-(1-cyclohexylpiperidin-4-yl)-3-(hydroxymethyl)pyrrolidine-1-carboxamide-115 in various neurological disorders, such as epilepsy, addiction, and anxiety. Another area of interest is the development of more potent and selective GABA-AT inhibitors, which could have even greater therapeutic potential. Finally, further research is needed to fully understand the biochemical and physiological effects of N-(1-cyclohexylpiperidin-4-yl)-3-(hydroxymethyl)pyrrolidine-1-carboxamide-115 and its potential limitations as a research tool.
Synthesemethoden
N-(1-cyclohexylpiperidin-4-yl)-3-(hydroxymethyl)pyrrolidine-1-carboxamide-115 is synthesized by reacting N-boc-4-piperidone with cyclohexylmagnesium bromide, followed by the addition of formaldehyde and reduction with sodium borohydride. The resulting compound is then treated with hydrochloric acid to remove the Boc protecting group, yielding N-(1-cyclohexylpiperidin-4-yl)-3-(hydroxymethyl)pyrrolidine-1-carboxamide-115 as a white solid.
Eigenschaften
IUPAC Name |
N-(1-cyclohexylpiperidin-4-yl)-3-(hydroxymethyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31N3O2/c21-13-14-6-9-20(12-14)17(22)18-15-7-10-19(11-8-15)16-4-2-1-3-5-16/h14-16,21H,1-13H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMSVQVKMPPNMLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCC(CC2)NC(=O)N3CCC(C3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyclohexylpiperidin-4-yl)-3-(hydroxymethyl)pyrrolidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[5-(hydroxymethyl)-1-methylimidazol-2-yl]sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B6640485.png)
![2-(1-Hydroxycyclopentyl)-1-[2-(1-methylpyrrol-2-yl)azepan-1-yl]ethanone](/img/structure/B6640489.png)

![N-[1-(2-fluorophenyl)-2-oxopyrrolidin-3-yl]-2-(1-hydroxycyclopentyl)acetamide](/img/structure/B6640506.png)
![2-(1-Hydroxycyclopentyl)-1-[2-(2-methoxyphenyl)pyrrolidin-1-yl]ethanone](/img/structure/B6640510.png)
![1-(2-ethylphenyl)-N-[(1-hydroxycyclobutyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B6640518.png)
![2-(1-Hydroxycyclohexyl)-1-[2-(2-methoxyphenyl)pyrrolidin-1-yl]ethanone](/img/structure/B6640522.png)
![3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl-(1,2,3,4-tetrahydronaphthalen-1-yl)amino]propan-1-ol](/img/structure/B6640530.png)
![N-[2-(2-fluorophenyl)-2-hydroxyethyl]-2-phenylpyrimidine-5-carboxamide](/img/structure/B6640533.png)
![1-(4-Fluorophenyl)-2-[3-[(1-methylpyrazol-4-yl)methyl]pyrrolidin-1-yl]ethanol](/img/structure/B6640538.png)

![N-[2-(3,5-dichlorophenyl)-2-hydroxyethyl]-1H-indole-4-carboxamide](/img/structure/B6640556.png)
![1-[2-(Hydroxymethyl)cyclohexyl]-3-(2-methyl-2-thiophen-2-ylpropyl)urea](/img/structure/B6640563.png)
![3-[[(4-Phenylmethoxyphenyl)methylamino]methyl]thiolan-3-ol](/img/structure/B6640570.png)